molecular formula C22H24O6 B562253 Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside CAS No. 4330-34-1

Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside

Cat. No. B562253
CAS RN: 4330-34-1
M. Wt: 384.428
InChI Key: PSUQQBDUHQQQHR-NPTZKERSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside” is a purine nucleoside analog . It has a molecular weight of 384.43 . The IUPAC name for this compound is methyl 2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranoside .


Molecular Structure Analysis

The InChI code for “Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside” is 1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1 .


Physical And Chemical Properties Analysis

“Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside” is a liquid with a light brown to brown color . It has a molecular weight of 384.43 . The compound is soluble in DMSO at a concentration of 50 mg/mL .

Safety and Hazards

The safety information for “Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside” suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . It’s also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

[(2R,3S)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMWQYDEGWXCTH-ABZYKWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)OC)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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